molecular formula C6H9BrN4 B1339907 2-Amino-5-bromo-3-(dimethylamino)pyrazine CAS No. 89641-34-9

2-Amino-5-bromo-3-(dimethylamino)pyrazine

Cat. No.: B1339907
CAS No.: 89641-34-9
M. Wt: 217.07 g/mol
InChI Key: FBHYHUKOQSACFX-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(dimethylamino)pyrazine: is a heterocyclic aromatic compound with the molecular formula C6H9BrN4 It is characterized by the presence of an amino group, a bromine atom, and a dimethylamino group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine typically involves the bromination of 2-Amino-3-(dimethylamino)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(dimethylamino)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-Amino-5-(substituted amino)-3-(dimethylamino)pyrazine derivatives .

Scientific Research Applications

2-Amino-5-bromo-3-(dimethylamino)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(dimethylamino)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-5-bromo-3-methylpyridine
  • 2-Amino-5-bromo-3-(methylamino)pyrazine

Uniqueness

2-Amino-5-bromo-3-(dimethylamino)pyrazine is unique due to the presence of both a bromine atom and a dimethylamino group on the pyrazine ringFor instance, the dimethylamino group can enhance solubility and influence the compound’s interaction with biological targets .

Properties

IUPAC Name

5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHYHUKOQSACFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557438
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-34-9
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-3,5-dibromopyrazine (1.0 g) was dissolved in a solution of dimethylamine in ethanol (33% w/v; 20 ml) and the solution was heated under reflux for 18 hours. Volatile material was removed by evaporation and the residue was purified by elution with dichloromethane through a silica gel Mega Bond Elut column to give 2-amino-5-bromo-3-dimethylaminopyrazine (0.67 g); 1H NMR (d6 -DMSO): 2.75 (s, 6H), 6.1-6.2 (br s, 2H), 7.6 (s, 1H); mass spectrum (+ve CI): 217 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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